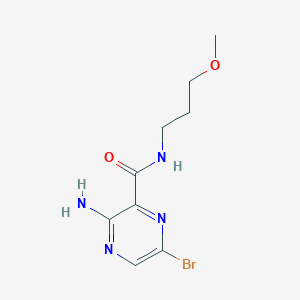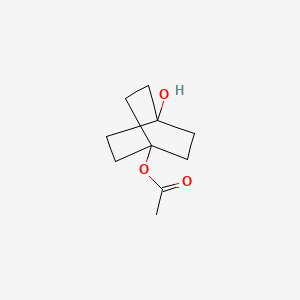
Bicyclo(2.2.2)octane-1,4-diol, monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(2.2.2)octane-1,4-diol, monoacetate is an organic compound with a unique bicyclic structure. It is a derivative of bicyclo(2.2.2)octane-1,4-diol, where one of the hydroxyl groups is acetylated. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)octane-1,4-diol, monoacetate typically involves the acetylation of bicyclo(2.2.2)octane-1,4-diol. This can be achieved through the reaction of bicyclo(2.2.2)octane-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of one hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Bicyclo(2.2.2)octane-1,4-diol, monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to bicyclo(2.2.2)octane-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Bicyclo(2.2.2)octane-1,4-diol, monoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bicyclo(2.2.2)octane-1,4-diol, monoacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group can also undergo hydrolysis, releasing acetic acid and the parent diol, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
Bicyclo(2.2.2)octane-1,4-diol: The parent compound without the acetyl group.
Bicyclo(2.2.2)octane-1,4-dicarboxylic acid: A derivative with carboxyl groups instead of hydroxyl groups.
Bicyclo(2.2.2)octane-1,4-dione: A compound with ketone groups.
Uniqueness
Bicyclo(2.2.2)octane-1,4-diol, monoacetate is unique due to its acetylated hydroxyl group, which imparts different chemical reactivity and biological properties compared to its non-acetylated counterpart. This modification can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
54774-94-6 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
(4-hydroxy-1-bicyclo[2.2.2]octanyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-8(11)13-10-5-2-9(12,3-6-10)4-7-10/h12H,2-7H2,1H3 |
InChI 键 |
OSRXXHFYYBJIOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC12CCC(CC1)(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




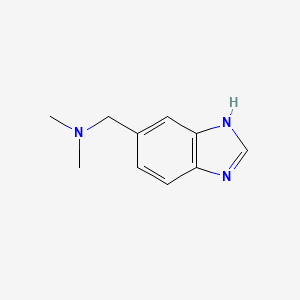

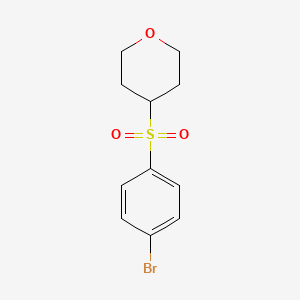
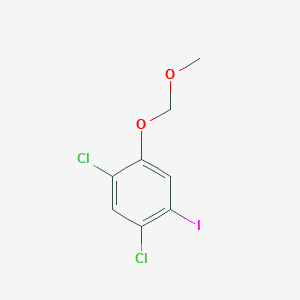

![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
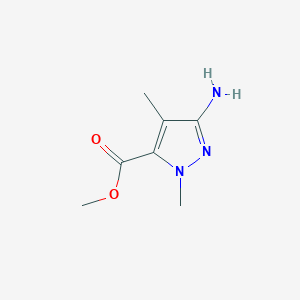
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
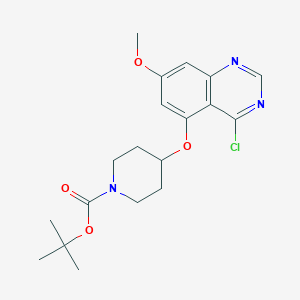
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
